Ethyl 8-nitroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-nitroquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family, characterized by a quinoline ring system substituted with an ethyl ester group at the 2-position and a nitro group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 8-hydroxyquinoline to form 8-nitroquinoline, which is then esterified with ethyl chloroformate in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 8-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives.
Ester Hydrolysis: 8-nitroquinoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 8-nitroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in studies investigating the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 8-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
8-nitroquinoline: Lacks the ethyl ester group but shares the nitroquinoline core.
Ethyl 2-quinolinecarboxylate: Lacks the nitro group but shares the ethyl ester and quinoline core.
8-aminoquinoline-2-carboxylate: The nitro group is reduced to an amino group.
Uniqueness: Ethyl 8-nitroquinoline-2-carboxylate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
ethyl 8-nitroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXMNIZQNXGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.